molecular formula C9H9N3O2 B14812358 6-amino-2-methyl-2H-indazole-3-carboxylic acid

6-amino-2-methyl-2H-indazole-3-carboxylic acid

Cat. No.: B14812358
M. Wt: 191.19 g/mol
InChI Key: HLMXBAHPVGEIHG-UHFFFAOYSA-N
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Description

6-Amino-2-methyl-2H-indazole-3-carboxylic acid is a heterocyclic compound featuring an indazole core substituted with an amino group at position 6, a methyl group at position 2 (in the 2H tautomeric form), and a carboxylic acid moiety at position 3. Indazoles are bicyclic aromatic systems containing two adjacent nitrogen atoms, distinguishing them from indoles. The 2H tautomer indicates that the methyl group is attached to the nitrogen at position 2, stabilizing the structure and influencing its conformational properties.

Properties

IUPAC Name

6-amino-2-methylindazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-12-8(9(13)14)6-3-2-5(10)4-7(6)11-12/h2-4H,10H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMXBAHPVGEIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-methyl-2H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methyl-3-nitrobenzoic acid with hydrazine hydrate, followed by reduction and cyclization to form the indazole ring. The reaction conditions often involve heating under reflux with suitable solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The purification process often involves recrystallization from solvents like ethanol or water .

Chemical Reactions Analysis

Types of Reactions

6-amino-2-methyl-2H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-amino-2-methyl-2H-indazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer and antimicrobial properties.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-amino-2-methyl-2H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 6-amino-2-methyl-2H-indazole-3-carboxylic acid are best understood through comparative analysis with structurally related indazole derivatives. Key differences arise from substituent type, position, and tautomerism.

Structural and Functional Comparisons

Below is a comparative analysis of select indazole derivatives:

Compound Name Structural Features Molecular Weight (g/mol) Key Properties/Biological Activities References
This compound - 6-Amino, 2-methyl (2H tautomer), 3-carboxylic acid ~191.18* Enhanced solubility due to amino group; 2H tautomer may improve conformational stability.
6-Amino-1H-indazole-3-carboxylic acid - 6-Amino, 3-carboxylic acid (1H tautomer) 177.16 Reduced steric hindrance (no methyl); potential for different tautomeric interactions.
4-Fluoro-6-methyl-1H-indazole-3-carboxylic acid - 4-Fluoro, 6-methyl, 3-carboxylic acid (1H tautomer) ~199.16 Fluorine enhances lipophilicity and metabolic stability; altered binding affinity vs. amino analogs.
3-Bromo-1H-indazole-6-carboxylic acid - 3-Bromo, 6-carboxylic acid (1H tautomer) 241.02 Bromine increases molecular weight and reactivity; may influence halogen bonding in targets.
5,6-Dimethoxy-2-methyl-2H-indazole-3-carboxylic acid - 5,6-Dimethoxy, 2-methyl (2H tautomer), 3-carboxylic acid 252.23 Methoxy groups reduce solubility but enhance electron-donating effects; bulky substituents.
2-(6-Methoxy-2H-indazol-3-yl)acetic acid - 6-Methoxy, 2H tautomer, acetic acid side chain 206.20 Acetic acid chain alters acidity and hydrogen-bonding capacity compared to carboxylic acid.

*Estimated based on analogous structures.

Key Findings from Comparative Studies

Tautomerism and Stability: The 2H tautomer in this compound (vs.

Substituent Effects: Amino Group: Enhances water solubility and hydrogen-bonding interactions, making it favorable for polar binding pockets . Halogens (F, Br, Cl): Increase lipophilicity and metabolic stability but may introduce steric clashes in enzyme-active sites . Methoxy Groups: Reduce solubility but improve membrane permeability and electron-donating effects .

Biological Activity: The amino group in the target compound may enhance interactions with kinases or GPCRs, unlike halogenated analogs, which rely on halogen bonding .

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